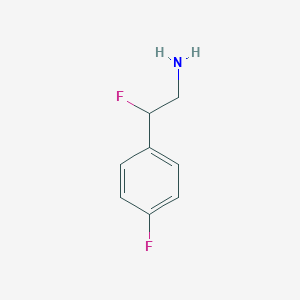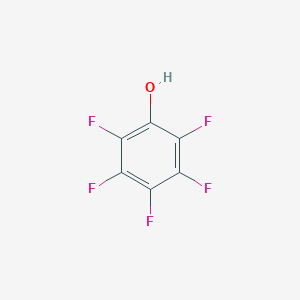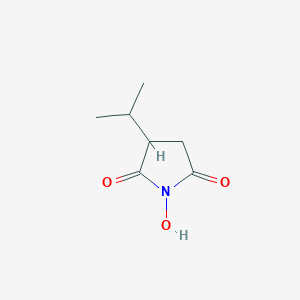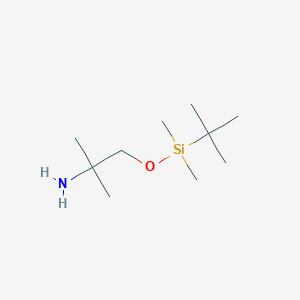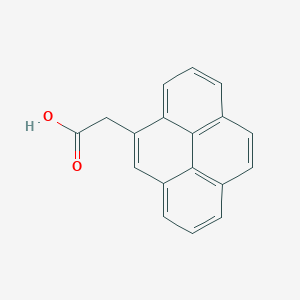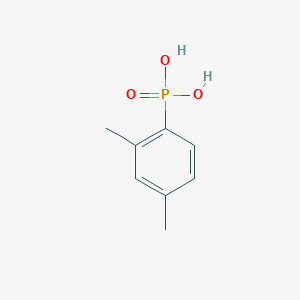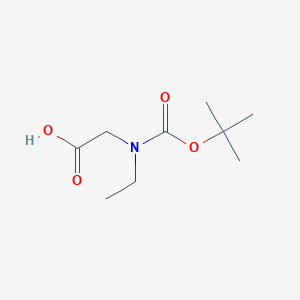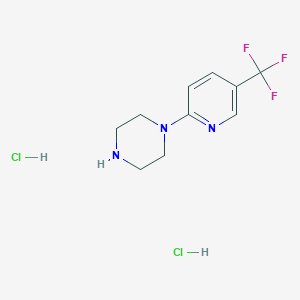
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 120298-11-5 . It has a molecular weight of 304.14 and is a light yellow solid . The IUPAC name for this compound is 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H . This indicates the presence of a trifluoromethyl group attached to a pyridinyl ring, which is further connected to a piperazine ring.
Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 304.14 . The IUPAC name for this compound is 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine dihydrochloride .
Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Industries
Specific Scientific Field
This application falls under the fields of agrochemistry and pharmaceuticals.
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Fungicidal Activity
Specific Scientific Field
This application falls under the field of medicinal chemistry.
Summary of the Application
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .
Methods of Application or Experimental Procedures
New compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .
Results or Outcomes
Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Anti-tubercular Agents
Summary of the Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Inhibitors
Summary of the Application
Isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The results indicate that these compounds exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
Intermediate for Synthesis of Crop-Protection Products
Specific Scientific Field
This application falls under the field of agrochemistry.
Summary of the Application
2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
2,3,5-DCTF is in high demand due to its use in the synthesis of several crop-protection products .
Synthesis of Novel Compounds
Summary of the Application
A novel compound was synthesized through the coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .
Methods of Application or Experimental Procedures
Phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine was used to synthesize the novel compound .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Safety And Hazards
“1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride” is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIQAQCLPNZFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600458 |
Source


|
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride | |
CAS RN |
120298-11-5 |
Source


|
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

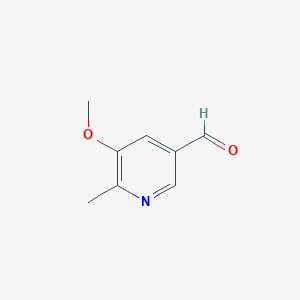
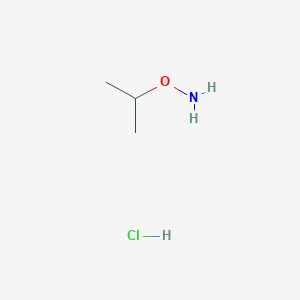

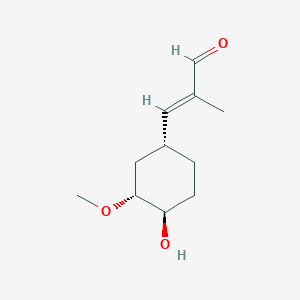
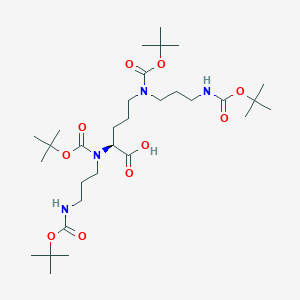
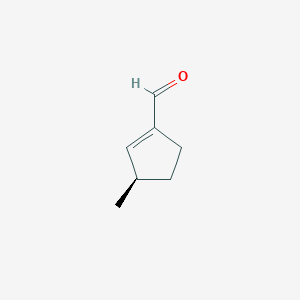
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
